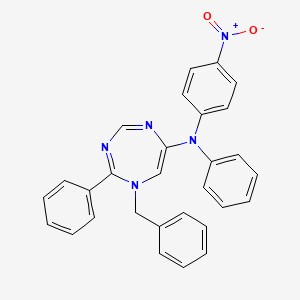

1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine

Description

The compound 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine features a seven-membered 1,3,5-triazepine core substituted with a benzyl group, two phenyl rings, and a 4-nitrophenylamine moiety. Its molecular formula is C₃₄H₂₆N₆O₂ (exact molecular weight: 574.62 g/mol).

Properties

IUPAC Name |

1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1,3,5-triazepin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23N5O2/c35-34(36)27-18-16-26(17-19-27)33(25-14-8-3-9-15-25)28-21-32(20-23-10-4-1-5-11-23)29(31-22-30-28)24-12-6-2-7-13-24/h1-19,21-22H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQILZXJCNPCKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=CN=C2C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with diphenylamine and a suitable triazepine-forming reagent under controlled conditions . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using catalysts and automated processes to ensure consistency and efficiency .

Chemical Reactions Analysis

1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and other oxidized derivatives.

Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.

Scientific Research Applications

1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below contrasts key features of the target compound with analogs from the evidence:

*Estimated based on structural analogs.

Key Observations:

- Ring Size and Heteroatoms : The triazepine core (7-membered, 3N) offers greater conformational flexibility compared to 5-membered tetrazoles (4N) or 6-membered oxadiazines (2N, 1O). This impacts binding interactions in biological systems .

- Electron-Withdrawing Groups : The 4-nitrophenyl group is common across multiple analogs, enhancing electrophilicity and possibly contributing to bioactivity or toxicity .

Spectroscopic Characterization

- NMR : Oxadiazines () show distinct ¹H NMR shifts for trichloromethyl (~δ 1.5–2.0 ppm) and aryl protons (~δ 7.0–8.5 ppm). The triazepin-amine’s benzyl protons would resonate near δ 4.5–5.0 ppm .

- MS/IR : Thiadiazoles () display IR peaks for C=N (~1600 cm⁻¹) and S–H (~2550 cm⁻¹), absent in the triazepin-amine .

Biological Activity

1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine is a compound belonging to the class of triazepines, which are known for their diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps:

- Formation of Triazepine Ring : The initial step typically involves the reaction of appropriate anilines with carbonyl compounds under acidic conditions to form the triazepine ring.

- Substitution Reactions : The introduction of the benzyl and nitrophenyl groups can be achieved through electrophilic aromatic substitution.

- Purification : The final compound is usually purified using recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticancer Activity

Recent studies have demonstrated that triazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies on gastric adenocarcinoma cells (MKN-45) revealed that the compound induced apoptosis and inhibited cell proliferation more effectively than standard chemotherapeutic agents like Paclitaxel .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MKN-45 | 15 | Induction of apoptosis |

| L-1210 | 20 | Cell cycle arrest |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

- Inhibition Studies : Testing against various bacterial strains indicated that it possesses significant inhibitory effects, particularly against Gram-positive bacteria .

The proposed mechanisms underlying the biological activities include:

- DNA Intercalation : The triazepine structure allows for intercalation into DNA, disrupting replication and transcription.

- Enzyme Inhibition : The nitrophenyl group may inhibit specific enzymes involved in cancer cell metabolism.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

Q & A

Q. What synthetic methodologies are reported for preparing 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine and related triazepine derivatives?

A transamination approach using N-methyl-1,3,5-dithiazinane precursors is commonly employed. For example, analogous triazine derivatives (e.g., N-substituted 1,3,5-triazin-5-amine compounds) were synthesized via nucleophilic substitution or transamination reactions, achieving yields of 63–82% . Key steps include:

- Reagent selection : Use of nitro-substituted anilines (e.g., 4-nitrophenylamine) as nucleophiles.

- Purification : Column chromatography with gradients of ethyl acetate/hexane.

- Characterization : Confirmed via / NMR, MS (e.g., m/z data), and elemental analysis .

Q. How is the structural integrity of this compound validated experimentally?

Structural validation typically involves:

- Spectroscopy : NMR to confirm benzyl and aryl proton environments (δ 7.2–8.1 ppm for aromatic protons) and NMR for carbonyl/amine carbons (δ 150–160 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]) and fragmentation patterns.

- X-ray crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL for refinement) can resolve bond lengths/angles and confirm stereochemistry .

Q. What are the key structural features influencing its reactivity?

- Electron-withdrawing groups : The 4-nitrophenyl substituent enhances electrophilicity at the triazepine core, facilitating nucleophilic attacks.

- Steric effects : Bulky benzyl and diphenyl groups may hinder reactivity at the N2 and N6 positions, directing reactions to the triazepine ring .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrostatic potential maps : To identify electron-deficient regions (e.g., nitrophenyl group) prone to nucleophilic attack.

- Transition-state analysis : For comparing activation energies of competing pathways (e.g., C6 vs. N1 functionalization) .

- Solvent effects : Polarizable Continuum Models (PCM) to simulate solvent interactions in experimental conditions.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Dynamic NMR : To detect hindered rotation in aryl-N bonds, which may cause peak splitting or broadening.

- 2D NMR (COSY, HSQC, HMBC) : To assign overlapping signals (e.g., aromatic protons in benzyl and phenyl groups) .

- Crystallographic validation : Resolve ambiguities in connectivity (e.g., via SHELXD for phase determination) .

Q. How can in vitro assays evaluate the bioactivity of this compound?

- Enzyme inhibition : Test against kinases or methyltransferases using fluorescence polarization assays (e.g., IC determination).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Binding studies : Surface Plasmon Resonance (SPR) or ITC to measure affinity for target proteins .

Q. What experimental designs optimize synthetic yield while minimizing side products?

- Temperature control : Lower temperatures (0–5°C) reduce side reactions (e.g., nitro group reduction).

- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity.

- Reaction monitoring : TLC or in situ FTIR to track intermediate formation and adjust stoichiometry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.